molecular formula C9H9N3O B1431484 7-Methyl-1H-indazole-3-carboxamide CAS No. 1427504-51-5

7-Methyl-1H-indazole-3-carboxamide

Cat. No. B1431484
M. Wt: 175.19 g/mol
InChI Key: CFSCRWMFFJOPAI-UHFFFAOYSA-N
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Description

“7-Methyl-1H-indazole-3-carboxamide” is a compound that falls under the category of indazole derivatives . Indazole derivatives are heterocyclic aromatic organic compounds that have been the focus of many researchers in the study of pharmaceutical compounds for many years . They have been found to possess a wide variety of medicinal applications .


Synthesis Analysis

The synthesis of indazoles has been a topic of interest in recent years. The strategies for the synthesis of 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

Indazole is a bicyclic compound, consisting of a benzene ring fused to a pyrazole ring . The nitrogen-containing heterocycles, especially the structurally diverse indazole nuclei, have aroused great interest in the past as well as in recent years because of their wide variety of biological properties .


Chemical Reactions Analysis

Indazole derivatives have been found to undergo a variety of chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Safety And Hazards

The safety data sheet for indazole mentions that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause burns of eyes, skin, and mucous membranes. Contact with water liberates toxic gas .

Future Directions

The future directions for “7-Methyl-1H-indazole-3-carboxamide” and other indazole derivatives are likely to involve further exploration of their medicinal properties. Much effort has been spent in recent years to develop synthetic approaches to indazoles . It is hoped that indazole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

7-methyl-2H-indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-5-3-2-4-6-7(5)11-12-8(6)9(10)13/h2-4H,1H3,(H2,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSCRWMFFJOPAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=C(NN=C12)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-1H-indazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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